molecular formula C13H17N3O4S2 B2521160 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione CAS No. 1421497-46-2

3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione

Cat. No.: B2521160
CAS No.: 1421497-46-2
M. Wt: 343.42
InChI Key: XZXIPFMUQHDVAG-UHFFFAOYSA-N
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Description

3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione is a heterocyclic compound featuring a central imidazolidine-2,4-dione (hydantoin) core. This structure is substituted at the 3-position with a piperidin-4-ylmethyl group, which is further modified by a thiophen-2-ylsulfonyl moiety at the piperidine nitrogen.

Properties

IUPAC Name

3-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c17-11-8-14-13(18)16(11)9-10-3-5-15(6-4-10)22(19,20)12-2-1-7-21-12/h1-2,7,10H,3-6,8-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXIPFMUQHDVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)CNC2=O)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized to introduce the sulfonyl group. The piperidine ring is synthesized separately and then coupled with the thiophene derivative. Finally, the imidazolidine-2,4-dione moiety is introduced through a cyclization reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to introduce additional functional groups.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols .

Scientific Research Applications

Pharmacological Applications

Research indicates that the compound may possess several pharmacological activities:

  • Antibacterial Activity :
    • Compounds with similar structures have demonstrated significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. For instance, derivatives containing sulfonyl groups have shown minimum inhibitory concentrations (MIC) as low as 10 μg/mL.
  • Anticancer Potential :
    • In silico studies suggest that modifications to the imidazolidine structure could enhance cytotoxicity against various cancer cell lines. Computational modeling has indicated potential interactions with key enzymes involved in cancer progression .
  • Anti-inflammatory Effects :
    • The compound's ability to inhibit certain inflammatory pathways has been explored, with preliminary data suggesting it may modulate cytokine production in vitro.

Case Study 1: Antibacterial Screening

A study evaluated various piperidine derivatives for their antibacterial activity. The results indicated that compounds featuring the thiophenesulfonyl group exhibited significant inhibition against E. coli and S. aureus, reinforcing the potential of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione in combating bacterial infections.

Case Study 2: Anticancer Properties

In a virtual screening study, derivatives of imidazolidine were assessed for their antineoplastic properties. The findings revealed that structural modifications could lead to compounds with enhanced cytotoxic effects against specific cancer cell lines, highlighting the therapeutic potential of this compound in oncology .

Summary of Biological Activities

Activity Description Reference
AntibacterialSignificant inhibition of S. aureus and E. coli at low concentrations (10 μg/mL)
AnticancerPotential cytotoxicity against cancer cell lines through structural modifications
Anti-inflammatoryModulation of cytokine production in vitro

Mechanism of Action

The mechanism of action of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione with structurally related imidazolidine-2,4-dione derivatives, focusing on substituent effects and inferred pharmacological properties.

Structural and Functional Group Analysis

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound : this compound Thiophen-2-ylsulfonyl-piperidinylmethyl ~381.4 (estimated) Sulfonyl group enhances electrophilicity; thiophene contributes to π-stacking interactions.
3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride Piperidin-4-yl (unmodified) 217.7 (hydrochloride salt) Lacks sulfonyl/thiophene groups; hydrochloride salt improves solubility.
3-(1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione 4-Fluorophenoxyacetyl-piperidinyl 417.5 Fluorophenoxy group increases lipophilicity; potential for enhanced blood-brain barrier penetration.
3-(1-(2-(1H-Indol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione Indol-1-ylacetyl-piperidinyl 340.4 Indole moiety enables π-π interactions; may target serotonin-related pathways.

Pharmacological and Toxicological Insights

  • Bitter Modifier Analogs : Compounds like 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione () share the imidazolidine-dione core but prioritize hydroxybenzyl and isoxazole substituents for taste modulation. The target compound’s thiophene sulfonyl group may reduce bitterness-enhancing effects due to its bulkier, more hydrophobic nature .
  • Solubility and Bioavailability : The hydrochloride salt derivative () highlights how ionic modifications improve aqueous solubility, whereas the target compound’s sulfonyl-thiophene group may reduce solubility but enhance membrane permeability .
  • Receptor Binding: The fluorophenoxy analog () suggests that halogenated aromatic groups could improve affinity for G-protein-coupled receptors (GPCRs), whereas the thiophene sulfonyl group might favor interactions with sulfotransferases or proteases .

Biological Activity

The compound 3-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione is a novel imidazolidine derivative that has garnered interest due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₆N₄O₂S₂
  • Molecular Weight : 348.4 g/mol

The imidazolidine core, combined with the thiophenesulfonyl-piperidine moiety, suggests diverse pharmacological properties that can be explored.

Biological Activity Overview

Research into the biological activity of imidazolidine derivatives indicates a variety of potential therapeutic effects, including:

  • Antimicrobial Activity : Imidazolidine derivatives have been studied for their antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains and fungi .
  • Anticancer Potential : Some studies suggest that imidazolidine derivatives may possess anticancer properties. The structural components can interact with cellular pathways involved in tumor growth and proliferation .
  • Cardiovascular Effects : Certain derivatives have demonstrated hypotensive effects and modulation of heart rate in animal models, indicating a possible role in cardiovascular therapy .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:

  • Formation of Imidazolidine Core : Utilizing isocyanates or isothiocyanates to introduce functional groups.
  • Sulfonylation : Introducing the thiophenesulfonyl group through electrophilic aromatic substitution.
  • Piperidine Integration : The piperidine moiety is often synthesized through cyclization reactions involving suitable amines.

Antimicrobial Activity

In a study evaluating various imidazolidine derivatives, certain compounds exhibited significant antibacterial activity against Gram-positive bacteria. The presence of the thiophenesulfonyl group was crucial for enhancing potency .

Anticancer Studies

Research into related compounds has shown that they can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. For instance, derivatives with similar structures demonstrated cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital in predicting the biological activity of new derivatives:

CompoundStructural FeatureBiological Activity
IM-3Imidazolidine coreAntinociceptive
IM-7Piperidine moietyHypotensive
Thiophene-containingSulfonamide groupAnticancer

The table illustrates how modifications to the core structure influence biological outcomes.

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